ベンゼン-1,3,5-d3

概要

説明

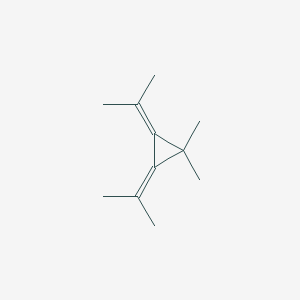

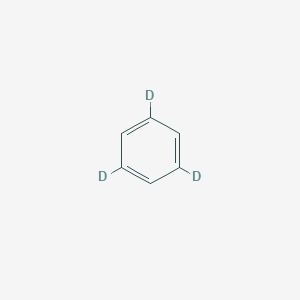

Benzene-1,3,5-d3, also known as 1,3,5-Trideuteriobenzene, is a derivative of benzene where three of the hydrogen atoms are replaced by deuterium . It has a molecular weight of 81.13 and a linear formula of C6H3D3 .

Molecular Structure Analysis

The molecular structure of Benzene-1,3,5-d3 involves a benzene ring with three deuterium atoms attached. The SMILES string representation is [2H]c1cc([2H])cc([2H])c1 . A paper titled “Experimental and computational diagnosis of the fluxional nature of a benzene-1,3,5-tricarboxamide-based hydrogen-bonded dimer” discusses the structure of a related compound .

Physical And Chemical Properties Analysis

Benzene-1,3,5-d3 is a liquid with a refractive index of 1.499 (lit.) . It has a boiling point of 80 °C (lit.) and a melting point of 5.5 °C (lit.) . The density is 0.908 g/mL at 25 °C .

科学的研究の応用

化学合成

ベンゼン-1,3,5-d3は合成中間体として使用されます . これは、さまざまな化学化合物の合成において重要な役割を果たし、新素材や医薬品の開発に貢献しています。

環境分析

This compoundは環境分析で使用されます . 環境研究においてトレーサーまたは内部標準として使用でき、環境におけるベンゼンとその誘導体の運命と輸送を理解するのに役立ちます。

プロテオミクス

プロテオミクスでは、this compoundを標識剤として使用できます . 重水素原子はマーカーとして機能し、科学者は生物学的システムにおけるタンパク質の挙動を追跡できます。

超分子化学

This compoundは超分子化学の分野における重要な構成要素です . その単純な構造と幅広い入手可能性に加えて、その超分子自己集合挙動は、ナノテクノロジーからポリマー処理、バイオメディカルアプリケーションに至るまで、さまざまな用途において汎用性の高い構成要素となっています。

ナノテクノロジー

上記のように、this compoundの1次元ナノメートルサイズの棒状構造への自己集合は、ナノテクノロジーにおいて大きな関心を集めています . これらの構造は、ナノデバイスやナノ材料の製造に使用できます。

バイオメディカルアプリケーション

This compoundの多価性は、バイオメディカル分野におけるその用途を促進します . 薬物送達システム、組織工学足場、その他のバイオメディカルデバイスの設計に使用できます。

ホール輸送研究

This compoundはホール輸送に関する研究で使用されてきました . 化合物の非局在化効果はホール輸送を助け、これは電子デバイスの性能を理解し向上させるために不可欠です。

優先汚染物質

This compoundは優先汚染物質の研究にも使用されます . 汚染物質の特定と定量に役立ち、環境保護と公衆衛生の取り組みへの貢献につながります。

Safety and Hazards

将来の方向性

作用機序

Target of Action

Benzene-1,3,5-d3, also known as 1,3,5-Trideuteriobenzene, is a deuterated derivative of benzene . It is primarily used in studies concerning benzene

Mode of Action

It is known that deuterated compounds are often used as tracers for quantitation during the drug development process . The presence of deuterium (heavy hydrogen) can affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Benzene and its derivatives are known to have wide applications in various scientific disciplines, including supramolecular chemistry . They can self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding .

Pharmacokinetics

The presence of deuterium can potentially affect the pharmacokinetic profile of the compound .

Result of Action

It is known that benzene and its derivatives can form supramolecular structures, which have applications in various fields such as nanotechnology, polymer processing, and biomedical applications .

Action Environment

It is worth noting that the compound is a liquid at room temperature with a boiling point of 80°c and a melting point of 55°C .

生化学分析

Biochemical Properties

The biochemical properties of Benzene-1,3,5-d3 are not well-studied. It is known that benzene and its derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves non-covalent bonds and arrangements between monomers .

Cellular Effects

The cellular effects of Benzene-1,3,5-d3 are not well-documented. Benzene and its derivatives have been shown to have significant effects on cells. For example, benzene has been shown to induce hematotoxicity, characterized by significantly reduced white blood cell counts .

Molecular Mechanism

Benzene and its derivatives are known to be highly clastogenic, producing chromosome aberrations, sister chromatid exchange, and micronuclei .

Temporal Effects in Laboratory Settings

Benzene and its derivatives have been shown to undergo thermally driven liquid-liquid phase separation (LLPS), which could potentially apply to Benzene-1,3,5-d3 .

Dosage Effects in Animal Models

Benzene has been shown to have dose-response relationships in animals, with the nature of benzene metabolism being nonlinear .

Metabolic Pathways

Benzene is metabolized primarily in the liver to a series of phenolic and ring-opened products and their conjugates .

Subcellular Localization

The localization of proteins and other biomolecules within cells is an important aspect of cellular function .

特性

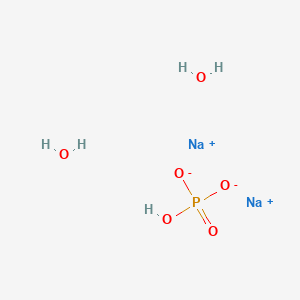

IUPAC Name |

1,3,5-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-NHPOFCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583599 | |

| Record name | (1,3,5-~2~H_3_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1684-47-5 | |

| Record name | (1,3,5-~2~H_3_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1684-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does deuterium substitution in benzene, specifically in benzene-1,3,5-d3, impact the molecule's vibrational properties?

A1: Studies using microwave spectroscopy have shown that deuterium substitution in benzene leads to observable changes in the molecule's rotational constants and centrifugal distortion constants when complexed with rare gas atoms. [] This difference arises from the mass difference between hydrogen and deuterium, influencing the vibrational modes of the molecule and its interactions with other molecules.

Q2: Benzene-1,3,5-d3 has been used to study the Jahn-Teller effect in benzene cation radicals. What insights have these studies provided?

A2: Electron Paramagnetic Resonance (EPR) studies on benzene-1,3,5-d3 cation radicals, alongside theoretical calculations, have shown that deuterium substitution affects the Jahn-Teller (J-T) distortion. [] While the ground state remains 2B2g of D2h symmetry regardless of deuteration, the undeuterated C–H bonds preferentially occupy positions with higher spin density in the distorted form. This suggests a relationship between isotopic substitution and the specific distortion pathway of the benzene cation radical.

Q3: What is the significance of studying the hyperfine splittings in the electron spin resonance (ESR) spectrum of benzene-1,3,5-d3 anion radical?

A3: Research indicates that the benzene-1,3,5-d3 anion radical, possessing threefold symmetry, does not exhibit lifting of degeneracy in its ESR spectrum, unlike its mono- or di-deuterated counterparts. [] This observation highlights the importance of symmetry in maintaining degeneracy within the system. Further investigation into the temperature dependence of hyperfine splittings in these radicals contributes to understanding the dynamic Jahn-Teller effect in benzene anions.

Q4: How can researchers separate a mixture containing benzene and its deuterated analogs, including benzene-1,3,5-d3?

A4: Efficient separation of benzene and its deuterated forms, including benzene-1,3,5-d3, can be achieved using techniques like reversed-phase and recycle liquid chromatography with monolithic capillary columns. [] This method, utilizing an alternate pumping-recycle system, allows for high theoretical plate numbers, leading to effective separation even for closely related isotopic isomers.

Q5: Mass spectrometry is a vital tool in analyzing complex mixtures. How has it been applied to study the charge separation of benzene-1,3,5-d3 dications?

A5: Researchers have employed a triple-sector mass spectrometer (BEQQ) to successfully resolve overlapping ion kinetic energy peaks originating from the charge separation of benzene-1,3,5-d3 dications. [] This technique allows for a detailed analysis of the charge separation process and calculation of kinetic energy releases, providing valuable information about the dication's fragmentation pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)

![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)

![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)